Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc
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Overview
Description
Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc is a complex carbohydrate structure, also known as a glycan. This compound is part of the glycosphingolipid family, which plays a crucial role in various biological processes. Glycans are essential components of cell membranes and are involved in cell-cell communication, immune response, and pathogen recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc typically involves enzymatic glycosylation reactions. The key enzymes used in the synthesis are glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions often include optimal pH, temperature, and the presence of cofactors such as metal ions .
Industrial Production Methods
Industrial production of this glycan can be achieved through microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to express the necessary glycosyltransferases. The fermentation process is optimized to maximize the yield of the desired glycan, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell communication, immune response, and pathogen recognition.
Medicine: Investigated for its potential in developing vaccines and therapeutic agents.
Industry: Used in the production of glycosphingolipids for various applications, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc involves its interaction with specific receptors on cell surfaces. These interactions can trigger various cellular responses, such as immune activation or inhibition of pathogen binding. The molecular targets include glycan-binding proteins, such as lectins, which recognize and bind to specific carbohydrate structures .
Comparison with Similar Compounds
Similar Compounds
Galalpha1-4Galbeta1-4Glc: Another glycan with a similar structure but different linkage.
GalNAcbeta1-3Galalpha1-4Galbeta1-4Glc: A glycan with an additional N-acetylgalactosamine residue.
Galbeta1-4GlcNAcbeta1-3Galbeta1-4Glc: A glycan with a different arrangement of sugar residues
Uniqueness
Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc is unique due to its specific linkage pattern and the presence of both galactose and N-acetylgalactosamine residues. This unique structure allows it to interact with specific receptors and play distinct roles in biological processes .
Properties
Molecular Formula |
C26H45NO21 |
---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18-,19-,20-,21+,22-,23?,24+,25+,26+/m1/s1 |
InChI Key |
HCXIEPLIUZXCMD-NLFJORDCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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